molecular formula C16H17N3O2S2 B2461492 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034442-43-6

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2461492
CAS No.: 2034442-43-6
M. Wt: 347.45
InChI Key: HXZOLRKVUCSDJX-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound featuring a benzothiophene moiety, a hydroxyethyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiophene core. One common approach is the coupling of 2-(benzo[b]thiophen-3-yl)-2-hydroxyethylamine with 4-propyl-1,2,3-thiadiazole-5-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and a suitable solvent such as dichloromethane is used.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors are employed, and reaction conditions are carefully monitored to ensure consistency and quality. Purification steps, such as recrystallization or chromatography, are also integrated into the production process to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of corresponding amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of heterocyclic chemistry.

  • Biology: The compound has been investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.

  • Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.

Comparison with Similar Compounds

  • Benzothiophene derivatives: These compounds share the benzothiophene core and are known for their diverse biological activities.

  • Thiadiazole derivatives: Compounds containing the thiadiazole ring are also studied for their medicinal properties.

  • Hydroxyethylamines: These compounds are used in various chemical syntheses and have shown biological activity.

Uniqueness: N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of functional groups, which contribute to its multifaceted applications and potential therapeutic benefits.

This comprehensive overview highlights the significance of this compound in scientific research and its potential impact across various fields

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c1-2-5-12-15(23-19-18-12)16(21)17-8-13(20)11-9-22-14-7-4-3-6-10(11)14/h3-4,6-7,9,13,20H,2,5,8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZOLRKVUCSDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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